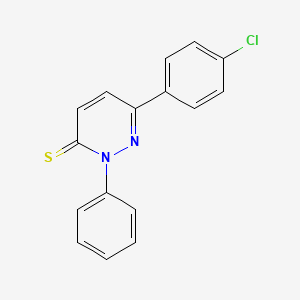
6-(4-chlorophenyl)-2-phenylpyridazine-3(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-クロロフェニル)-2-フェニルピリダジン-3(2H)-チオンは、4-クロロフェニル基とフェニル基が置換したピリダジン環を特徴とするヘテロ環化合物です。
準備方法
合成経路と反応条件
6-(4-クロロフェニル)-2-フェニルピリダジン-3(2H)-チオンの合成は、通常、適切なヒドラジン誘導体とジケトンまたはその他の適切な前駆体の反応を伴います。 一般的な方法の1つは、4-クロロベンゾイルクロリドとフェニルヒドラジンを縮合させて中間体ヒドラゾンを形成し、次にチオ尿素などの硫黄源の存在下でピリダジン環に環化する反応です .
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、高い収率と純度を確保するために、連続フローリアクターと自動合成システムの使用が含まれます。 反応条件は、副生成物を最小限に抑え、効率を最大化するために慎重に制御されます .
化学反応の分析
反応の種類
6-(4-クロロフェニル)-2-フェニルピリダジン-3(2H)-チオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応では、水素化アルミニウムリチウムなどの試薬を使用して、チオン基をチオールまたはその他の還元された形態に変換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
主要生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チオール、および使用される試薬と条件に応じてさまざまな置換誘導体があります .
科学研究への応用
6-(4-クロロフェニル)-2-フェニルピリダジン-3(2H)-チオンは、科学研究においていくつかの用途があります。
化学: より複雑なヘテロ環化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性が調査されています。
医学: さまざまな生物学的標的と相互作用する能力から、潜在的な治療薬として研究されています。
科学的研究の応用
6-(4-Chlorophenyl)-2-phenyl-2,3-dihydropyridazine-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
6-(4-クロロフェニル)-2-フェニルピリダジン-3(2H)-チオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と分子間の相互作用は、特定の用途と標的によって異なります .
類似の化合物との比較
類似の化合物
- 6-(4-ブロモフェニル)-2-フェニルピリダジン-3(2H)-チオン
- 6-(4-フルオロフェニル)-2-フェニルピリダジン-3(2H)-チオン
- 6-(4-メチルフェニル)-2-フェニルピリダジン-3(2H)-チオン
独自性
6-(4-クロロフェニル)-2-フェニルピリダジン-3(2H)-チオンは、4-クロロフェニル基の存在によりユニークです。この基は、反応性と生物学的活性に影響を与える可能性があります。 塩素原子は、水素結合やハロゲン結合などのさまざまな相互作用に関与することができ、そのアナログと比較して化合物の特性を強化する可能性があります .
類似化合物との比較
Similar Compounds
6-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds share a similar aromatic structure and exhibit comparable biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
6-(4-Chlorophenyl)-2-phenyl-2,3-dihydropyridazine-3-thione is unique due to its specific combination of a pyridazine ring with a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C16H11ClN2S |
|---|---|
分子量 |
298.8 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-phenylpyridazine-3-thione |
InChI |
InChI=1S/C16H11ClN2S/c17-13-8-6-12(7-9-13)15-10-11-16(20)19(18-15)14-4-2-1-3-5-14/h1-11H |
InChIキー |
FNZVHSOMOGJECU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=S)C=CC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















